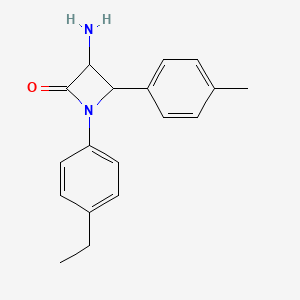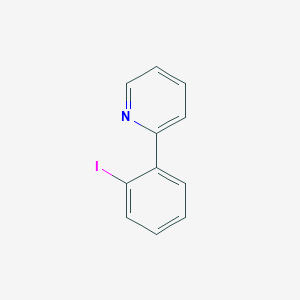
2-(2-Iodophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8INThis compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs. The reaction is typically carried out in a solvent such as toluene or ethanol under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
2-(2-Iodophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Iodophenyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
- 2-(3-Iodophenyl)pyridine
- 2-(4-Iodophenyl)pyridine
- 2-(2-Bromophenyl)pyridine
- 2-(2-Chlorophenyl)pyridine
Comparison: 2-(2-Iodophenyl)pyridine is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond .
Properties
Molecular Formula |
C11H8IN |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2-(2-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |
InChI Key |
HMNMKCFTSAKOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



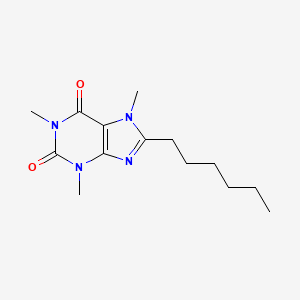

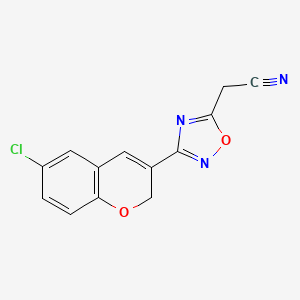
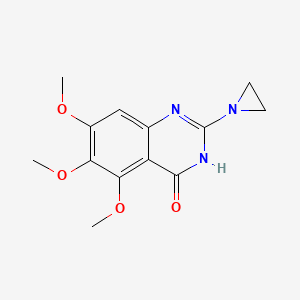
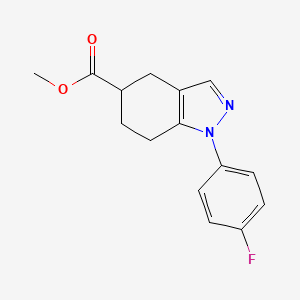
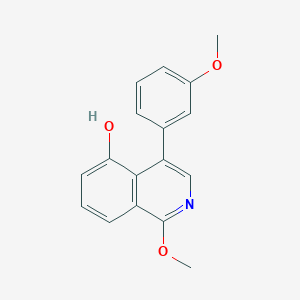
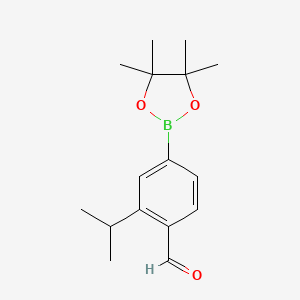
![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)
![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)


